![molecular formula C10H15ClN2O B3169956 3-Amino-N-(3-methylphenyl)propanamide hydrochloride CAS No. 938515-45-8](/img/structure/B3169956.png)
3-Amino-N-(3-methylphenyl)propanamide hydrochloride
Overview
Description
Scientific Research Applications
Antibacterial Activity
3-Amino-N-(3-methylphenyl)propanamide hydrochloride derivatives demonstrate significant antibacterial activity. Azole derivatives synthesized from this compound have shown effectiveness against bacteria like Rhizobium radiobacter (Tumosienė et al., 2012).
Anticonvulsant Studies
Compounds derived from this compound exhibit anticonvulsant properties. Studies involving N-Benzyl-3-[(chlorophenyl)amino]propanamides have found these compounds to be effective in various seizure test models in mice (Idris et al., 2011).
Muscle Relaxant and Anticonvulsant Activities
Isoxazole derivatives synthesized from related compounds have been evaluated for their muscle relaxant and anticonvulsant activities. Specific derivatives displayed selective activities in these regards (Tatee et al., 1986).
Chiral Nylon 3 Analogs
This compound derivatives have been utilized in the synthesis of chiral nylon 3 analogs. This includes the preparation of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide] (García-Martín et al., 2001).
Malaria Treatment Leads
Derivatives of this compound have been explored as potential leads for malaria treatment. These derivatives showed low-nanomolar activity against the malaria parasite (Norcross et al., 2019).
NK1 Receptor Antagonism
Compounds derived from this chemical have shown efficacy as neurokinin-1 (NK1) receptor antagonists. These antagonists are significant in studies related to depression and emesis (Harrison et al., 2001).
properties
IUPAC Name |
3-amino-N-(3-methylphenyl)propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-3-2-4-9(7-8)12-10(13)5-6-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDDDDAHSWVMRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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